
Lead(2+);oxygen(2-);ruthenium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(2+);oxygen(2-);ruthenium(4+), commonly referred to as lead ruthenate, is a compound that combines lead, oxygen, and ruthenium in specific oxidation states
準備方法
Synthetic Routes and Reaction Conditions
Lead ruthenate can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of lead oxide (PbO) with ruthenium dioxide (RuO2) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground to obtain a fine powder of lead ruthenate .
Industrial Production Methods
In industrial settings, the production of lead ruthenate often involves the use of advanced techniques such as chemical vapor deposition (CVD) and pulsed laser deposition (PLD). These methods allow for precise control over the composition and morphology of the resulting compound, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
Lead ruthenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent elements and the reaction conditions.
Common Reagents and Conditions
Oxidation: Lead ruthenate can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) in an alkaline medium.
Substitution: Substitution reactions often involve the replacement of oxygen atoms with other chalcogens such as sulfur or selenium, typically under high-temperature conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species .
科学的研究の応用
Lead ruthenate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, lead ruthenate is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in water electrolysis. .
Biology: In biological research, lead ruthenate is studied for its potential use in biosensors and bioelectronic devices.
Medicine: In medicine, lead ruthenate is being explored for its potential use in drug delivery systems and diagnostic imaging.
Industry: In industrial applications, lead ruthenate is used in the production of advanced materials, such as supercapacitors and batteries. .
作用機序
The mechanism by which lead ruthenate exerts its effects is primarily related to its electronic structure and catalytic properties. In catalytic reactions, lead ruthenate facilitates the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used .
類似化合物との比較
Lead ruthenate can be compared with other similar compounds, such as ruthenium dioxide (RuO2) and lead dioxide (PbO2). While all these compounds exhibit catalytic properties, lead ruthenate is unique due to its combination of lead and ruthenium, which imparts distinct electronic and structural characteristics.
Ruthenium Dioxide (RuO2): RuO2 is a well-known catalyst for the oxygen evolution reaction (OER) and is widely used in water electrolysis. .
Lead Dioxide (PbO2): PbO2 is another catalyst used in various industrial processes. .
Similar Compounds
- Ruthenium Tetroxide (RuO4)
- Potassium Ruthenate (K2RuO4)
- Ruthenium Sulfide (RuS2)
- Lead Ruthenate Oxides with Iridium Substitution
These compounds share some similarities with lead ruthenate but differ in terms of their specific properties and applications .
特性
分子式 |
O6Pb2Ru2 |
|---|---|
分子量 |
7.1e+02 g/mol |
IUPAC名 |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/6O.2Pb.2Ru/q6*-2;2*+2;2*+4 |
InChIキー |
JWFFJZWLLYFTOC-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Pb+2].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
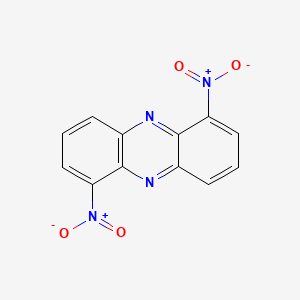
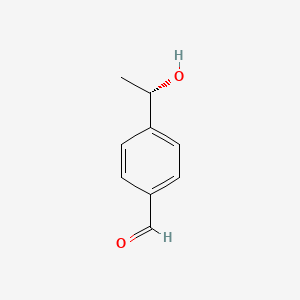
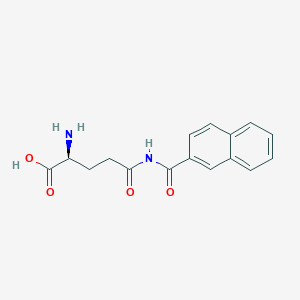
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
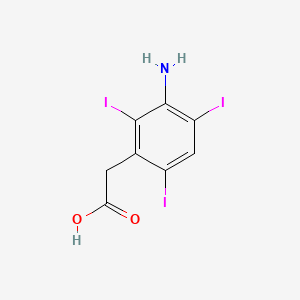
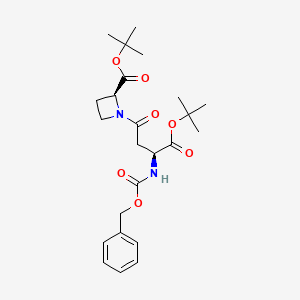

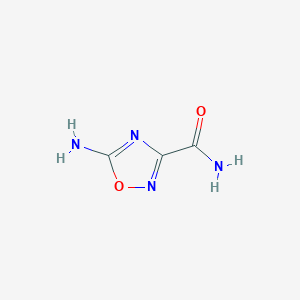
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
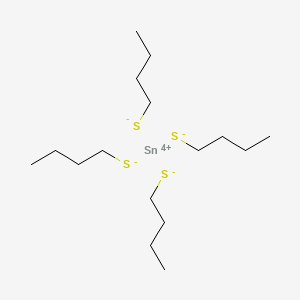
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)
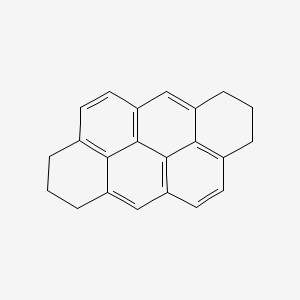
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
